

# An In-depth Technical Guide to the Chemical Properties of 4,4'-Azoxyanisole

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## Compound of Interest

Compound Name: 4,4'-Azoxyanisole

Cat. No.: B074886

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## Abstract

**4,4'-Azoxyanisole**, also known as p-Azoxyanisole (PAA), is a canonical thermotropic liquid crystal that has been pivotal in the historical development and fundamental understanding of liquid crystal phases. With the chemical formula  $C_{14}H_{14}N_2O_3$ , this organic compound is distinguished by its azoxy functional group linking two anisole moieties. At room temperature, it exists as a stable, bright yellow crystalline solid. Upon heating, it exhibits a distinct nematic liquid crystal phase before transitioning into an isotropic liquid. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its characterization, and logical workflows for its analysis.

## Physicochemical and Spectroscopic Properties

The intrinsic properties of **4,4'-Azoxyanisole** are summarized below. These data are critical for its application in materials science and as a model system for studying mesophase behavior.

### Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	1-Methoxy-4-[(4-methoxyphenyl)diazenyl]benzene 1-oxide	
Synonyms	p-Azoxyanisole (PAA), 4,4'-Dimethoxyazoxybenzene	
CAS Number	1562-94-3	
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	258.27 g/mol	
Appearance	Bright yellow crystalline powder or monoclinic needles. <a href="#">[1]</a> <a href="#">[2]</a>	
Solubility	Insoluble in water; Soluble in ethanol. <a href="#">[1]</a>	

## Table 2: Thermal Properties and Phase Transitions

The defining characteristic of **4,4'-Azoxyanisole** is its thermotropic liquid crystalline behavior. The transition temperatures have been well-established through techniques such as Differential Scanning Calorimetry (DSC).[\[3\]](#)

Parameter	Temperature (°C)	Transition Type
T <sub>1</sub>	118 °C	Solid Crystal → Nematic Liquid Crystal
T <sub>2</sub>	134 - 136 °C	Nematic Liquid Crystal → Isotropic Liquid

Note: The melting point is often cited as 117-119°C, corresponding to the transition from the solid to the nematic phase.

## Table 3: Spectroscopic Data Summary

The following tables provide representative spectroscopic data for the structural elucidation of **4,4'-Azoxyanisole**.

<sup>1</sup> H NMR (Proton NMR) Data (400 MHz, CDCl <sub>3</sub> )		
Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 8.3 - 8.1	Doublet	4H, Aromatic protons (ortho to -N=N(O)-)
~ 7.0 - 6.9	Doublet	4H, Aromatic protons (ortho to -OCH <sub>3</sub> )
~ 3.9	Singlet	6H, Methoxy protons (-OCH <sub>3</sub> )

<sup>13</sup> C NMR (Carbon NMR) Data (100 MHz, CDCl <sub>3</sub> )	
Chemical Shift (δ) ppm	Assignment
~ 162	Aromatic Carbon (C-O)
~ 145	Aromatic Carbon (C-N)
~ 124	Aromatic Carbon (CH, ortho to -N=N(O)-)
~ 114	Aromatic Carbon (CH, ortho to -OCH <sub>3</sub> )
~ 55.5	Methoxy Carbon (-OCH <sub>3</sub> )

FTIR (Fourier-Transform Infrared)  
Spectroscopy Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Assignment
~ 3060	Aromatic C-H Stretch
~ 2960, 2840	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~ 1605, 1500	Aromatic C=C Stretch
~ 1460	N=N Stretch (Azoxy)
~ 1305	N-O Stretch (Azoxy)
~ 1255	Aryl-O Stretch (Ether)
~ 835	p-Substituted Benzene C-H Bend

## UV-Visible Spectroscopy Data (in Ethanol)

$\lambda_{\text{max}}$ (nm)	Transition Type
~ 350	$\pi \rightarrow \pi$
~ 440	$n \rightarrow \pi$ (weak)

## Experimental Protocols

Detailed methodologies for key analytical techniques used to characterize **4,4'-Azoxyanisole** are provided below.

### Differential Scanning Calorimetry (DSC)

This protocol is for determining the phase transition temperatures and enthalpies of **4,4'-Azoxyanisole**.

- Sample Preparation: Accurately weigh 3-5 mg of **4,4'-Azoxyanisole** into a standard aluminum DSC pan.

- Encapsulation: Hermetically seal the pan using a sample press to prevent any sublimation during heating.
- Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.
- Thermal Program:
  - Equilibrate the sample at 30 °C.
  - Ramp the temperature from 30 °C to 150 °C at a constant heating rate of 10 °C/min.
  - Hold at 150 °C for 2 minutes to ensure complete melting.
  - Cool the sample from 150 °C back to 30 °C at a rate of 10 °C/min.
- Data Analysis: Analyze the resulting thermogram. The peak onset or peak maximum of endothermic events on the first heating scan corresponds to the phase transition temperatures. Integrate the peak areas to determine the enthalpy of transition ( $\Delta H$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- Sample Preparation: Dissolve approximately 10-15 mg of **4,4'-Azoxyanisole** in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Ensure the sample is fully dissolved.
- Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[4]
- Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[5]
- Instrumentation:

- Insert the sample tube into a spinner turbine and place it in the NMR spectrometer (e.g., 400 MHz).
- Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to optimize homogeneity.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum, typically using a  $90^\circ$  pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the  $^1\text{H}$  spectrum to the residual  $\text{CHCl}_3$  signal at 7.26 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  signal at 77.16 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the KBr pellet method for solid-state FTIR analysis.[\[6\]](#)

- Sample Preparation: Weigh approximately 1-2 mg of **4,4'-Azoxyanisole** and 100-150 mg of dry, spectroscopy-grade potassium bromide (KBr).
- Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (approximately 8-10 metric tons) for several minutes to form a transparent or translucent pellet.[\[7\]](#)
- Data Acquisition:
  - Place the KBr pellet into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum over the range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum should be baseline-corrected and the peaks identified and assigned to their corresponding functional group vibrations.

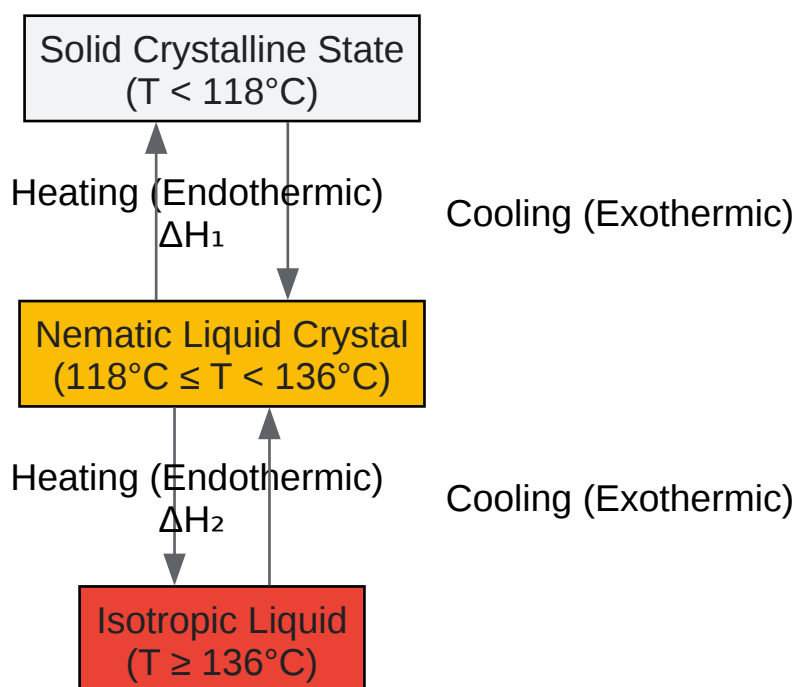
## UV-Visible (UV-Vis) Spectroscopy

This protocol is for obtaining the absorption spectrum of **4,4'-Azoxyanisole** in solution.

- Solvent Selection: Use a spectroscopic grade solvent that is transparent in the region of interest (e.g., ethanol, hexane). Ethanol is a suitable choice.[\[8\]](#)
- Stock Solution Preparation: Prepare a stock solution of known concentration, for example,  $5 \times 10^{-4}\text{ M}$ , by accurately weighing the solid and dissolving it in a precise volume of ethanol in a volumetric flask.
- Working Solution: Prepare a dilute working solution (e.g.,  $5 \times 10^{-5}\text{ M}$ ) by diluting the stock solution. The absorbance maximum should ideally be between 0.5 and 1.0.[\[9\]](#)
- Data Acquisition:
  - Use a matched pair of quartz cuvettes.
  - Fill the reference cuvette with pure ethanol. Fill the sample cuvette with the working solution.
  - Record a baseline spectrum with the reference cuvette in the beam path.
  - Record the sample's absorption spectrum over a wavelength range of 250 nm to 500 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) from the spectrum.

## Visualized Workflows and Relationships

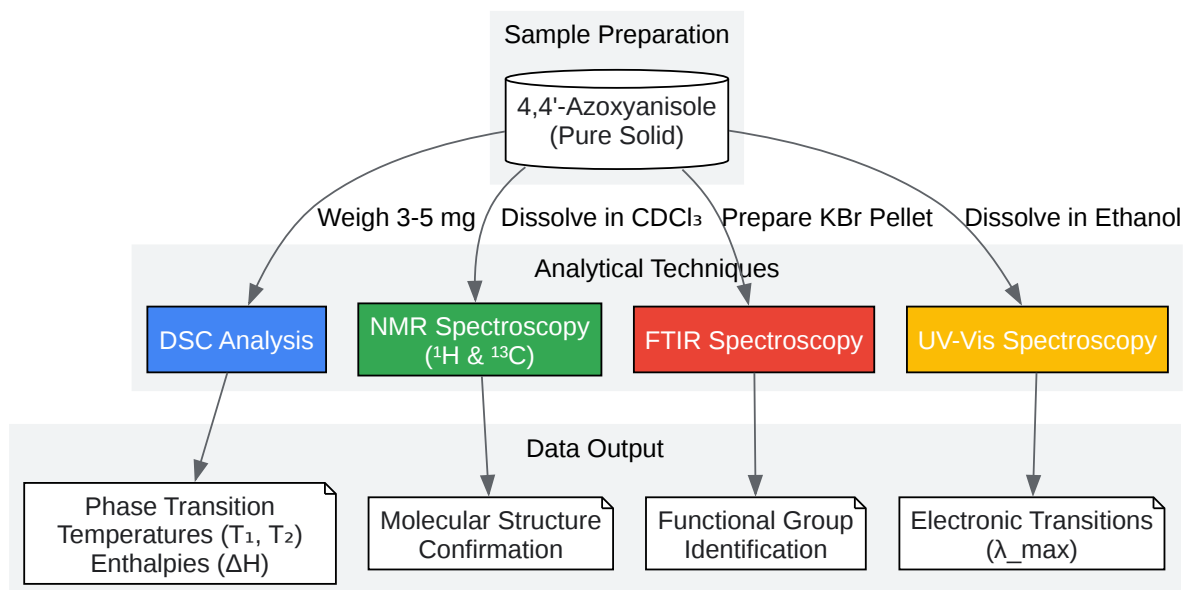
Graphviz diagrams are used to illustrate key processes and relationships involving **4,4'-Azoxyanisole**.



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Caption: Phase transitions of **4,4'-Azoxyanisole** upon heating and cooling.





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Caption: Experimental workflow for the characterization of **4,4'-Azoxyanisole**.

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